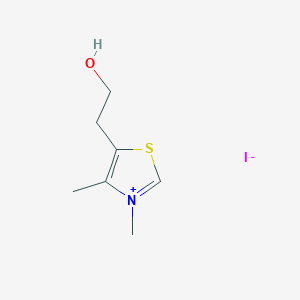
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide
Overview
Description
Thiazolium compounds, including 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide, are of significant interest due to their diverse chemical properties and potential applications in organic synthesis, catalysis, and materials science. Their structure, characterized by a thiazole ring substituted with various functional groups, imparts unique electronic and steric properties conducive to various chemical transformations and applications.
Synthesis Analysis
Thiazolium salts can be synthesized through various routes, including the condensation of aldehydes with thiazole derivatives. For example, the synthesis of hydroxyethyl and ester co-functionalized imidazolium iodide involves the design and synthesis of solid-state electrolytes for applications such as dye-sensitized solar cells, demonstrating the adaptability of thiazolium synthesis strategies for functional material development (Juan Li et al., 2013).
Molecular Structure Analysis
The molecular structure of thiazolium iodides often features ordered ionic channels facilitating high conductivity, as evidenced in the study of hydroxyethyl and ester co-functionalized imidazolium iodide. Single crystal X-ray analysis confirms these structural attributes, which are crucial for their efficiency in applications like solid-state dye-sensitized solar cells (Juan Li et al., 2013).
Chemical Reactions and Properties
Thiazolium compounds participate in various chemical reactions, including catalytic processes and electropolymerization. For instance, poly(3,4-dimethyl-5-vinylthiazolium) iodide has been used as a catalyst in oxidative esterification of aldehydes with alcohols, demonstrating the compound's catalytic versatility and efficiency (Supill Chun & Y. Chung, 2017).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and electrical conductivity, of thiazolium compounds, can be tailored by modifying their molecular structure. For example, the hydroxyethyl and ester co-functionalized imidazolium iodide exhibits high conductivity and thermal stability, making it suitable for energy conversion applications (Juan Li et al., 2013).
Scientific Research Applications
Carbonic Anhydrase Inhibition : Özdemir, Şentürk, and Ekinci (2013) investigated the in vitro inhibitory effects of 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide on human erythrocyte carbonic anhydrase I, II isozymes, and secreted isoenzyme CA VI, finding significant inhibition which could have implications for medical applications (Özdemir, Şentürk, & Ekinci, 2013).
Solid-State Dye-Sensitized Solar Cells : Li, Wang, Zhou, and Wang (2013) synthesized a hydroxyethyl and ester co-functionalized imidazolium iodide, including 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, as an efficient solid-state electrolyte for dye-sensitized solar cells, achieving a power conversion efficiency of 7.45% (Li, Wang, Zhou, & Wang, 2013).
Dimerization Chemistry of Thiazolium Salts : Doughty and Risinger (1987) reported on the dimerization chemistry of thiazolium salts, including compounds similar to 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, highlighting the significance of electron-withdrawing substituents in these reactions (Doughty & Risinger, 1987).
Poly(thiazolium) Iodide Catalysis : Chun and Chung (2017) utilized poly(3,4-dimethyl-5-vinylthiazolium) iodide, closely related to 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, as a polymer pre-catalyst in oxidative esterification of aldehydes with alcohols, showing high catalytic activity and reusability (Chun & Chung, 2017).
Thiamine and Anion Interactions : Li and Hu (2010) explored the interaction of thiamine with anions in the triclinic form of thiamine iodide, which shares structural similarities with 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide, revealing insights into hydrogen bonding and anion-cation associations (Li & Hu, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3,4-dimethyl-1,3-thiazol-3-ium-5-yl)ethanol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12NOS.HI/c1-6-7(3-4-9)10-5-8(6)2;/h5,9H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNOYVMHHMSZJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1C)CCO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12INOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60936790 | |
| Record name | 5-(2-Hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide | |
CAS RN |
16311-69-6 | |
| Record name | 3,4-Dimethyl-5-(2-hydroxyethyl)thiazolium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16311-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Hydroxyethyl)-3,4-dimethylthiazolium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016311696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Hydroxyethyl)-3,4-dimethyl-1,3-thiazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60936790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-hydroxyethyl)-3,4-dimethylthiazolium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)







![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)


